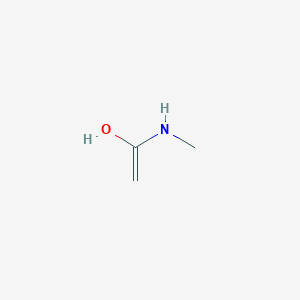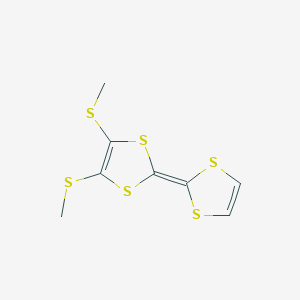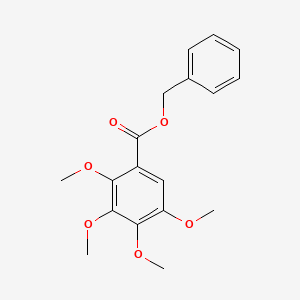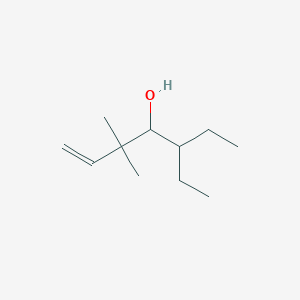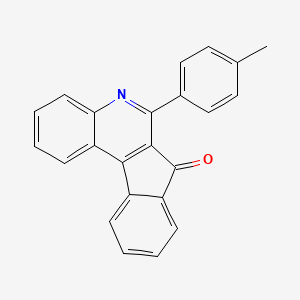![molecular formula C12H22O2Si B14296631 2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 119414-47-0](/img/structure/B14296631.png)
2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is an organic compound with the molecular formula C₁₂H₂₂O₂Si. It is a derivative of cyclohexenone, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis due to its reactivity and the protective nature of the TBDMS group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Birch Reduction: One method to synthesize 2-Cyclohexen-1-one involves the Birch reduction of anisole followed by acid hydrolysis.
α-Bromination: Another route involves the α-bromination of cyclohexanone followed by treatment with a base.
Hydrolysis and Oxidation: Hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and protection group chemistry apply. Large-scale production would likely involve optimized versions of the synthetic routes mentioned above, with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone moiety.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The TBDMS group can be substituted under specific conditions to reveal the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) are often used to remove the TBDMS group.
Major Products
Oxidation: The major product is often a diketone or a carboxylic acid, depending on the conditions.
Reduction: The major product is typically a cyclohexanol derivative.
Substitution: The major product is the deprotected cyclohexenone.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive nature.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of fine chemicals and materials science research.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its reactivity as an electrophile. The carbonyl group in the cyclohexenone moiety is highly reactive, allowing it to participate in various nucleophilic addition reactions. The TBDMS group serves as a protective group, preventing unwanted reactions at the hydroxyl site until it is selectively removed.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without the TBDMS protection.
4,4-Dimethyl-2-cyclohexen-1-one: A derivative with additional methyl groups.
4-Isopropyl-2-cyclohexen-1-one: Another derivative with an isopropyl group.
Uniqueness
The uniqueness of 2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- lies in its protective TBDMS group, which allows for selective reactions and greater control in synthetic pathways. This makes it a valuable intermediate in complex organic syntheses.
Propriétés
Numéro CAS |
119414-47-0 |
|---|---|
Formule moléculaire |
C12H22O2Si |
Poids moléculaire |
226.39 g/mol |
Nom IUPAC |
4-[tert-butyl(dimethyl)silyl]oxycyclohex-2-en-1-one |
InChI |
InChI=1S/C12H22O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6,8,11H,7,9H2,1-5H3 |
Clé InChI |
YBAZWYDRNMPFPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CCC(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


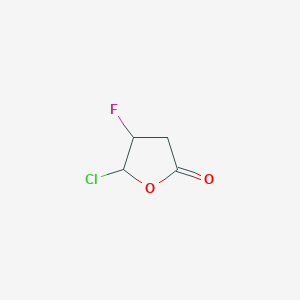
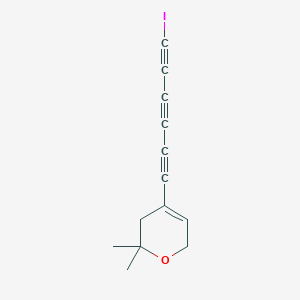

![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
silane](/img/structure/B14296575.png)
